

Remdesivir-D5: A Technical Guide to Safety and Handling for Research Professionals

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Compound of Interest

Compound Name: Remdesivir-D5

Cat. No.: B8117595

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and physicochemical properties of **Remdesivir-D5**. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. While much of the available safety and toxicology data pertains to the non-deuterated parent compound, Remdesivir, the deuterated analogue, **Remdesivir-D5**, is expected to exhibit a similar toxicological and safety profile.

Compound Overview

Remdesivir is a broad-spectrum antiviral medication that functions as a prodrug.^[1] It undergoes intracellular metabolism to form its active triphosphate metabolite, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).^[2] **Remdesivir-D5** is a deuterated version of Remdesivir, where five hydrogen atoms on the phenoxy group have been replaced with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification.

Physicochemical Properties

The key physicochemical properties of Remdesivir and its deuterated analogue are summarized below.

Property	Remdesivir	Remdesivir-D5	Data Source
Molecular Formula	C ₂₇ H ₃₅ N ₆ O ₈ P	C ₂₇ H ₃₀ D ₅ N ₆ O ₈ P	PubChem
Molar Mass	602.58 g/mol	607.6 g/mol	PubChem
IUPAC Name	2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate	2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][3][4][5]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate	PubChem
CAS Number	1809249-37-3	2440242-47-5	PubChem
Appearance	White to off-white or yellow powder	Not specified, expected to be similar	-
Water Solubility	0.339 mg/L	Not specified, expected to be similar	[6][7]

Safety Data and Hazard Information

The following safety information is primarily based on the Safety Data Sheet (SDS) for Remdesivir. Researchers handling **Remdesivir-D5** should adhere to these precautions.

Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[8]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.[8]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)	Category 1	H372: Causes damage to organs through prolonged or repeated exposure. May cause damage to the kidneys through prolonged or repeated exposure.

First Aid Measures

Exposure Route	First Aid Procedure
Ingestion	If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.
Inhalation	Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.
Skin Contact	Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact	Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

Handling and Storage Precautions

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of **Remdesivir-D5**.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Ensure that gloves are compatible with the solvents being used.

- **Respiratory Protection:** If handling the powder outside of a ventilated enclosure, use a NIOSH-approved respirator with an appropriate particulate filter.

Laboratory Handling

- **Ventilation:** Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.
- **Spillage:** In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Storage

- **Unopened Vials (Lyophilized Powder):** Store at room temperature, below 30°C (86°F).
- **Reconstituted Solution:** Should be used immediately. If necessary, it can be stored for up to 4 hours at room temperature (20°C to 25°C) or up to 24 hours at refrigerated temperature (2°C to 8°C).^{[9][10]}
- **Diluted Infusion Solution:** Stable for 24 hours at room temperature (20°C to 25°C) or 48 hours at refrigerated temperature (2°C to 8°C).^[11]

Toxicity Profile

The following table summarizes the known adverse effects of Remdesivir from preclinical and clinical studies.

Organ System	Observed Adverse Effects
Hepatic	Elevations in serum aminotransferases (ALT, AST).[10]
Renal	Acute kidney injury, worsening of underlying chronic kidney disease.[12]
Cardiovascular	Hypotension, arrhythmias, cardiac arrest.[12]
Gastrointestinal	Nausea, vomiting.
Hematological	Anemia, lymphopenia.[12]
Dermatological	Rash, pruritus.[12]
Neurological	Headache, delirium.[12]

Stability Data

Remdesivir is an ester prodrug and is susceptible to degradation, particularly under basic conditions.

Condition	Stability/Degradation
Acidic Hydrolysis (0.1 N HCl)	Degradation observed.[2]
Basic Hydrolysis (0.1 N NaOH)	Extensive degradation.[2][5]
Neutral Hydrolysis (Water)	Some degradation observed.[2]
Oxidative (3% H ₂ O ₂)	Degradation observed.[2]
Thermal	Stable under dry heat conditions.[2]
Photolytic	Stable under photolytic stress.[2]
Plasma (ex vivo)	Moderately unstable with a reported half-life of approximately 78 minutes in human plasma.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol provides a general workflow for assessing the antiviral activity of **Remdesivir-D5** in a cell-based assay.

- **Cell Culture:** Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates and incubate until a confluent monolayer is formed.
- **Compound Preparation:** Prepare a stock solution of **Remdesivir-D5** in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in cell culture medium.
- **Infection:** Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).
- **Treatment:** After a short incubation period with the virus, remove the inoculum and add the media containing the different concentrations of **Remdesivir-D5**.
- **Incubation:** Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (typically 48-72 hours).
- **Endpoint Measurement:** Assess the antiviral activity by a suitable method, such as:
 - **CPE Inhibition Assay:** Visually score the wells for the inhibition of virus-induced cell death.
 - **Plaque Reduction Assay:** For viruses that form plaques, this assay can be used to quantify the reduction in plaque number.
 - **qRT-PCR:** Quantify the amount of viral RNA in the cell supernatant.
 - **Cell Viability Assay:** Use a reagent such as MTT or CellTiter-Glo to measure cell viability.
- **Data Analysis:** Calculate the 50% effective concentration (EC_{50}) and 50% cytotoxic concentration (CC_{50}) to determine the selectivity index ($SI = CC_{50}/EC_{50}$).

LC-MS/MS Quantification of Remdesivir and its Metabolites

Remdesivir-D5 is an ideal internal standard for the quantification of Remdesivir in biological matrices.

- Sample Preparation:
 - To a plasma or tissue homogenate sample, add an internal standard solution containing a known concentration of **Remdesivir-D5**.
 - Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the sample in a suitable mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
 - Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier such as formic acid or ammonium acetate.
 - Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Remdesivir and **Remdesivir-D5**.
- Data Analysis:
 - Generate a calibration curve using known concentrations of Remdesivir spiked into the same biological matrix.
 - Calculate the concentration of Remdesivir in the unknown samples by comparing the peak area ratio of the analyte to the internal standard (**Remdesivir-D5**) against the calibration curve.

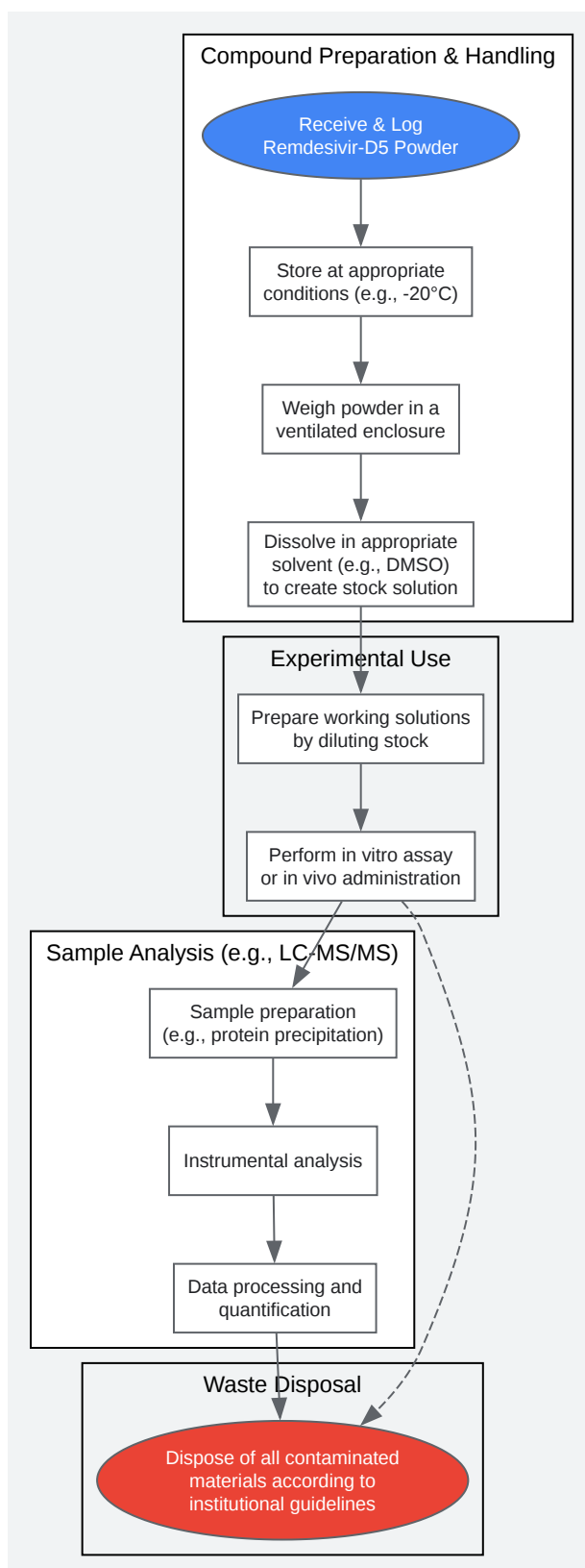
Mechanism of Action and Metabolic Pathway

Remdesivir is a prodrug that must be metabolized within the host cell to its pharmacologically active form.[5]



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Figure 1. Mechanism of action of Remdesivir.



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Figure 2. General experimental workflow for **Remdesivir-D5**.

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